![molecular formula C24H18N2O B14347804 N,N-Di[1,1'-biphenyl]-2-ylnitrous amide CAS No. 91923-33-0](/img/structure/B14347804.png)
N,N-Di[1,1'-biphenyl]-2-ylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide: is a complex organic compound characterized by the presence of an amide functional group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide typically involves the reaction of biphenyl derivatives with nitrous acid under controlled conditions. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach involves the partial hydrolysis of nitriles . The reaction conditions often require the use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides, including N,N-Di[1,1’-biphenyl]-2-ylnitrous amide .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide can undergo various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or alkali, reflux conditions.
Reduction: Lithium aluminium hydride (LiAlH4), anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary or secondary amines and water.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can participate in hydrogen bonding with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with other hydrophobic regions . These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
- N,N-Di[1,1’-biphenyl]-2-ylacetamide
- N,N-Di[1,1’-biphenyl]-2-ylformamide
- N,N-Di[1,1’-biphenyl]-2-ylbenzamide
Comparison: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide is unique due to the presence of the nitrous group, which can impart different reactivity and properties compared to other similar amides. For example, the nitrous group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .
Propiedades
Número CAS |
91923-33-0 |
|---|---|
Fórmula molecular |
C24H18N2O |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N,N-bis(2-phenylphenyl)nitrous amide |
InChI |
InChI=1S/C24H18N2O/c27-25-26(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
OWADUAAPHBXDOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


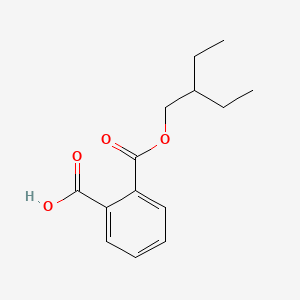
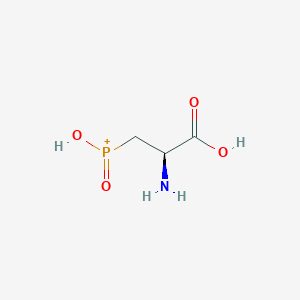
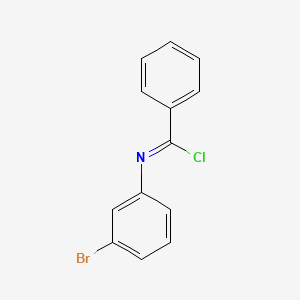

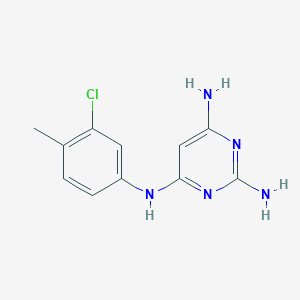
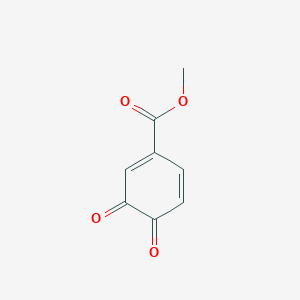
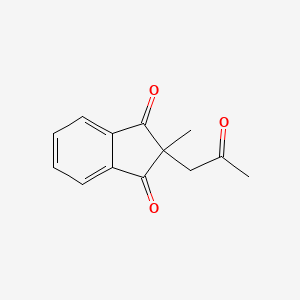

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
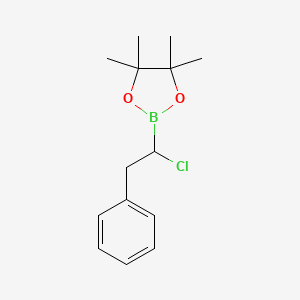
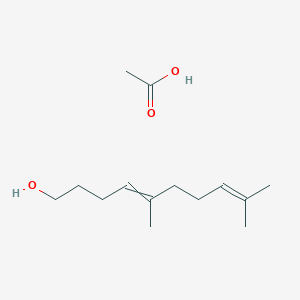
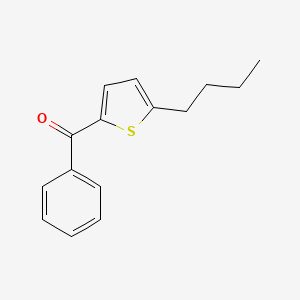
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
